molecular formula C9H5BrFN B8121135 7-Bromo-5-fluoroquinoline

7-Bromo-5-fluoroquinoline

Cat. No. B8121135
M. Wt: 226.04 g/mol
InChI Key: BEMBHBGFELMWHI-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

A glass microwave reaction vessel was charged with (E)-3-(4-bromo-2-fluoro-6-nitrophenyl)acrylaldehyde (35 mg, 0.128 mmol), iron powder (0.018 mL, 2.55 mmol, Aldrich) and ammonium chloride (6.83 mg, 0.128 mmol, Aldrich) in ethanol (1 mL). The reaction mixture was stirred and heated in an Emrys Optimizer microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden) at 120° C. for 5 min. The mixture was filtered through a pad of Celite® (diatomaceous earth), washed with EtOAc. The solvent was removed in vacuo and the residue was purified by silica gel chromatography eluting with 20% EtOAc/hexanes to give 7-bromo-5-fluoroquinoline (16 mg, 0.071 mmol, 55.4% yield). 1H NMR (300 MHz, CDCl3) δ 7.20-7.34 (m, 1H) 7.59-7.74 (m, 1H) 7.90 (d, J=8.48 Hz, 1H) 8.58 (d, J=1.61 Hz, 1H) 8.95 (d, J=2.34 Hz, 1H). m/z (ESI, +ve ion) 227.9 (M+H)+.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
6.83 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.018 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5](/[CH:11]=[CH:12]/[CH:13]=O)=[C:4]([F:15])[CH:3]=1.[Cl-].[NH4+]>C(O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:11]=[CH:12][CH:13]=[N:8]2)=[C:4]([F:15])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])/C=C/C=O)F
Name
Quantity
6.83 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.018 mL
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite® (diatomaceous earth)
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2C=CC=NC2=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.071 mmol
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 55.4%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.